molecular formula C14H23NO B12955418 2-(Benzyl(pentyl)amino)ethan-1-ol

2-(Benzyl(pentyl)amino)ethan-1-ol

Katalognummer: B12955418
Molekulargewicht: 221.34 g/mol
InChI-Schlüssel: PESSRAKKCALBOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Benzyl(pentyl)amino)ethan-1-ol is an organic compound that belongs to the class of ethanolamines It is characterized by the presence of a benzyl group, a pentyl group, and an ethanolamine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyl(pentyl)amino)ethan-1-ol typically involves the reaction of benzylamine with pentylamine and ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Benzylamine reacts with ethylene oxide to form 2-(benzylamino)ethanol.

    Step 2: The intermediate product, 2-(benzylamino)ethanol, is then reacted with pentylamine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation and recrystallization to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Benzyl(pentyl)amino)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2-(Benzyl(pentyl)amino)ethan-1-ol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Benzyl(pentyl)amino)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Benzylamino)ethanol: Similar structure but lacks the pentyl group.

    2-(Pentylamino)ethanol: Similar structure but lacks the benzyl group.

    N-Benzylethanolamine: Another related compound with a similar ethanolamine backbone.

Uniqueness

2-(Benzyl(pentyl)amino)ethan-1-ol is unique due to the presence of both benzyl and pentyl groups, which confer distinct chemical and physical properties

Eigenschaften

Molekularformel

C14H23NO

Molekulargewicht

221.34 g/mol

IUPAC-Name

2-[benzyl(pentyl)amino]ethanol

InChI

InChI=1S/C14H23NO/c1-2-3-7-10-15(11-12-16)13-14-8-5-4-6-9-14/h4-6,8-9,16H,2-3,7,10-13H2,1H3

InChI-Schlüssel

PESSRAKKCALBOB-UHFFFAOYSA-N

Kanonische SMILES

CCCCCN(CCO)CC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.